(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides It features a morpholinoethyl group and a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-nitrobenzaldehyde, morpholine, and acrylamide.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrylamide in the presence of a base to form the intermediate 3-(3-nitrophenyl)-2-propenamide.
Amidation: The intermediate is then reacted with morpholine under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinoethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-MORPHOLINOETHYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with the nitro group in the para position.
(E)-N-(2-PIPERIDINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a piperidinoethyl group instead of a morpholinoethyl group.
(E)-N-(2-MORPHOLINOETHYL)-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the morpholinoethyl and nitrophenyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJSHSKCJZHJRR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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